molecular formula C19H13FN4O2 B2405896 3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one CAS No. 1251690-47-7

3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one

Cat. No.: B2405896
CAS No.: 1251690-47-7
M. Wt: 348.337
InChI Key: KOPFUQZSDGHTEP-UHFFFAOYSA-N
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Description

3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one is a useful research compound. Its molecular formula is C19H13FN4O2 and its molecular weight is 348.337. The purity is usually 95%.
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Properties

IUPAC Name

3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O2/c1-12-4-2-7-15(10-12)24-9-8-16(25)17(22-24)19-21-18(23-26-19)13-5-3-6-14(20)11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPFUQZSDGHTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one is a derivative of the oxadiazole class, which has gained attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound features a complex structure that includes a pyridazinone core and an oxadiazole moiety. The presence of the 3-fluorophenyl group and m-tolyl substituent may influence its biological activity through electronic effects and steric hindrance.

Biological Activity Overview

  • Anticancer Activity :
    • Oxadiazole derivatives have been extensively studied for their anticancer properties. The scaffold is known to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation.
    • Recent studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. For instance, derivatives showed IC50 values ranging from 0.12 to 2.78 µM against these cell lines, demonstrating their potential as effective anticancer agents .
  • Mechanisms of Action :
    • The anticancer effects are attributed to multiple mechanisms:
      • Inhibition of Key Enzymes : Many oxadiazole derivatives inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .
      • Induction of Apoptosis : Flow cytometry analyses have shown that certain derivatives can induce apoptosis in cancer cells by increasing caspase-3/7 activity .
      • Cell Cycle Arrest : Compounds have been observed to cause cell cycle arrest at the G1 phase in MCF-7 cells, further implicating their role in inhibiting tumor growth .

Case Studies

Several studies have highlighted the biological activity of oxadiazole derivatives similar to our compound:

  • Study 1 : A series of 1,2,4-oxadiazole derivatives were synthesized and tested against MCF-7 and HCT-116 cell lines. The most active compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Study 2 : Molecular docking studies indicated strong interactions between oxadiazole derivatives and target proteins associated with cancer progression. The binding affinities suggested that these compounds could serve as leads for drug development targeting specific oncogenic pathways .

Data Table: Biological Activity Comparison

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.48HDAC inhibition
Compound BHCT-1160.78Apoptosis induction
Our CompoundMCF-7TBDTBD

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